

SYHA1813: A Novel Dual-Target Inhibitor Impairing DNA Repair in Cancer Cells

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Compound of Interest

Compound Name: SYHA1813

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SYHA1813 is an innovative, orally bioavailable small molecule inhibitor targeting both Vascular Endothelial Growth Factor Receptor (VEGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Initially developed for its anti-angiogenic and immunomodulatory properties, recent studies have unveiled a direct anti-tumor mechanism involving the impairment of DNA damage repair (DDR) pathways and activation of the p53 tumor suppressor pathway in cancer cells.[1][3] This dual action of modulating the tumor microenvironment and directly inducing tumor cell death presents a compelling therapeutic strategy, particularly for aggressive and treatment-resistant cancers such as glioblastoma and meningioma.[1][4][5] **SYHA1813** is currently undergoing Phase I/II clinical trials for solid tumors, demonstrating promising early efficacy and a manageable safety profile.[4][6][7] This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to **SYHA1813**'s impact on DNA repair in cancer cells.

Core Mechanism of Action

SYHA1813 is a potent inhibitor of receptor tyrosine kinases critical for tumor growth and immune evasion. Its primary targets are:

- VEGFRs: By inhibiting VEGFR-1, -2, and -3, **SYHA1813** blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with

nutrients and oxygen.[\[6\]](#)[\[8\]](#)

- CSF1R: Inhibition of CSF1R disrupts the survival and differentiation of tumor-associated macrophages (TAMs), key components of the tumor microenvironment that promote tumor growth and suppress anti-tumor immunity.[\[8\]](#)

Beyond these primary targets, a novel and significant aspect of **SYHA1813**'s anti-cancer activity is its ability to directly induce DNA damage and impair repair mechanisms within tumor cells, leading to cell cycle arrest and apoptosis.[\[1\]](#)[\[3\]](#)

Quantitative Data

The following tables summarize the available quantitative data for **SYHA1813**'s activity.

Table 1: Kinase Inhibitory Activity of **SYHA1813**[\[6\]](#)

Target	IC50 (nmol/L)
VEGFR-1	2.8
VEGFR-2	0.3
VEGFR-3	4.3
CSF1R	19.3

Table 2: In Vitro Anti-proliferative Activity of **SYHA1813** in Meningioma Cell Lines[\[1\]](#)

Cell Line	Treatment Duration	Effect	Concentration
IOMM-Lee	48 hours	Significant reduction in cell viability	2.5 μ M
CH157	48 hours	Significant reduction in cell viability	2.5 μ M
IOMM-Lee	48 hours	Marked decrease in EdU-positive cells	2.5, 5, 10 μ M
CH157	48 hours	Marked decrease in EdU-positive cells	2.5, 5, 10 μ M

Table 3: In Vivo Anti-tumor Efficacy of **SYHA1813**[\[1\]](#)

Cancer Model	Treatment	Outcome
Meningioma Xenograft (IOMM-Lee cells)	10 mg/kg SYHA1813, once daily for 21 days (oral)	Significant inhibition of tumor growth

Impairment of DNA Repair and Activation of the p53 Pathway

A key finding in recent research is the direct effect of **SYHA1813** on the DNA integrity of cancer cells. Studies in malignant meningioma have demonstrated that **SYHA1813** treatment leads to an accumulation of DNA damage and the activation of a critical DNA damage response pathway.[\[1\]](#)[\[3\]](#)

Induction of DNA Damage

Treatment of meningioma cells with **SYHA1813** resulted in a dose-dependent increase in the phosphorylation of histone H2AX at serine 139 (γ -H2AX), a sensitive marker of DNA double-strand breaks.[\[1\]](#) This was observed through both immunofluorescence staining, which showed an increase in γ -H2AX-positive cells, and western blotting, which confirmed elevated levels of the γ -H2AX protein.[\[1\]](#) The accumulation of DNA damage was further substantiated by TUNEL assays, which detected increased DNA fragmentation in treated cells.[\[1\]](#)

Activation of the ATM/CHK/p53 Signaling Pathway

The accumulation of DNA damage triggers a signaling cascade to arrest the cell cycle and initiate repair or apoptosis. **SYHA1813** was found to activate the ATM-CHK-p53 pathway, a central regulator of the DNA damage response.^[1] This was evidenced by the increased phosphorylation of ATM (Ataxia-Telangiectasia Mutated) and its downstream effector CHK2 (Checkpoint Kinase 2) in meningioma cells following **SYHA1813** treatment.^[1] The activation of this pathway ultimately leads to the stabilization and activation of the p53 tumor suppressor protein.^[1]

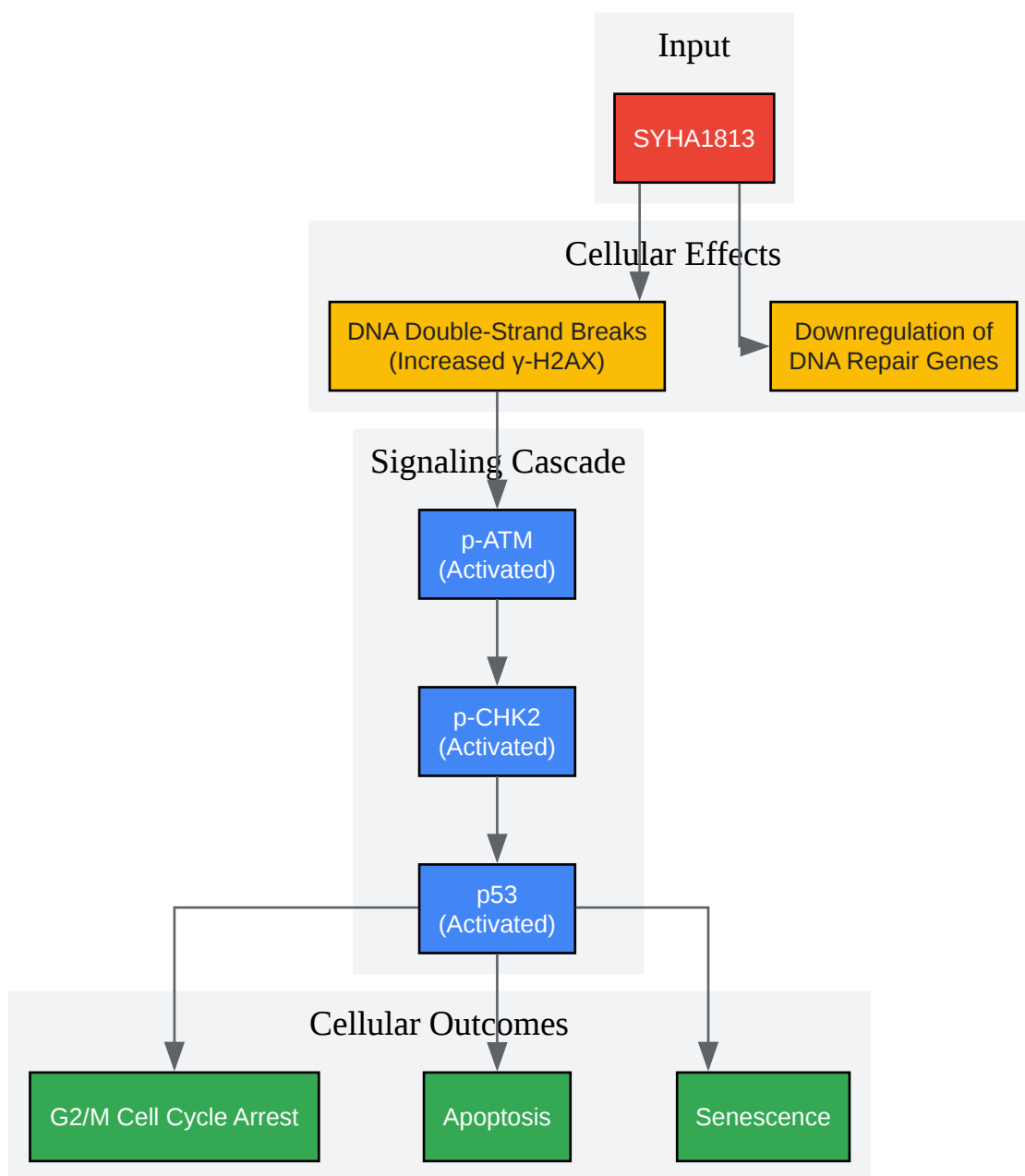
Downregulation of DNA Repair-Related Genes

Transcriptomic analysis (RNA-seq) of meningioma cells treated with **SYHA1813** revealed significant alterations in gene expression. Gene Set Enrichment Analysis (GSEA) showed a significant downregulation of pathways related to DNA repair and DNA replication.^{[1][2]} This suggests that **SYHA1813** not only induces DNA damage but also suppresses the cellular machinery required to repair this damage, leading to a synergistic anti-tumor effect.

Signaling Pathways and Experimental Workflows

SYHA1813-Induced DNA Damage Response Pathway

The following diagram illustrates the signaling cascade initiated by **SYHA1813**, leading to DNA repair impairment and p53 activation.

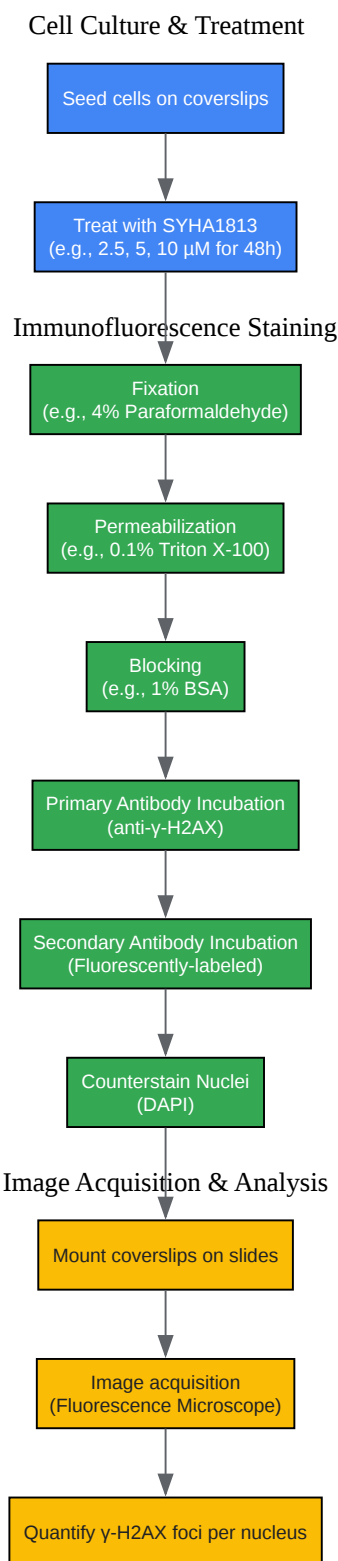


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Caption: **SYHA1813**-induced DNA damage response pathway.

Experimental Workflow for γ-H2AX Foci Formation Assay

The following diagram outlines a typical workflow for assessing DNA damage via γ-H2AX immunofluorescence.



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Caption: Workflow for γ -H2AX foci formation assay.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the effect of **SYHA1813** on DNA damage and repair. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8)

- **Cell Seeding:** Seed meningioma cells (e.g., IOMM-Lee, CH157) in 96-well plates at an appropriate density and allow them to adhere overnight.
- **Treatment:** Treat the cells with increasing concentrations of **SYHA1813** (e.g., 0-20 μ M) or vehicle control (DMSO) for 48 hours.
- **CCK-8 Addition:** Add 10 μ L of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle-treated control.

γ -H2AX Immunofluorescence Staining

- **Cell Culture:** Grow cells on glass coverslips in a 24-well plate to 60-70% confluency.
- **Treatment:** Treat cells with the desired concentrations of **SYHA1813** for the specified duration (e.g., 48 hours).
- **Fixation:** Aspirate the media and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- **Washing:** Wash the cells three times with PBS.
- **Permeabilization:** Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.
- **Blocking:** Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

- **Primary Antibody Incubation:** Incubate the cells with a primary antibody against phospho-H2AX (Ser139) (e.g., 1:500 dilution in 1% BSA/PBS) overnight at 4°C in a humidified chamber.
- **Washing:** Wash the cells three times with PBS.
- **Secondary Antibody Incubation:** Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG, 1:1000 dilution in 1% BSA/PBS) for 1 hour at room temperature, protected from light.
- **Washing:** Wash the cells three times with PBS, protected from light.
- **Counterstaining and Mounting:** Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- **Imaging and Quantification:** Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γ -H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Western Blot Analysis

- **Cell Lysis:** Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20-30 μ g) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against proteins of interest (e.g., γ -H2AX, p-ATM, p-Chk2, p53, and a loading control like GAPDH) overnight at 4°C.
- **Washing:** Wash the membrane three times with TBST.

- Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

SYHA1813 represents a promising new therapeutic agent with a multifaceted mechanism of action against cancer. Its ability to not only inhibit key drivers of angiogenesis and immune evasion but also to directly induce DNA damage and impair repair pathways in tumor cells provides a strong rationale for its continued clinical development. The activation of the ATM/CHK/p53 pathway highlights a potential for synergy with other DNA-damaging agents, such as radiation and certain chemotherapies.

Future research should focus on:

- A detailed characterization of the specific DNA repair genes and pathways downregulated by **SYHA1813**.
- Investigating the efficacy of **SYHA1813** in combination with PARP inhibitors or other DDR-targeting agents.
- Exploring the DNA repair impairment mechanism of **SYHA1813** in other cancer types, such as glioblastoma.
- Identifying predictive biomarkers to select patients most likely to respond to **SYHA1813** therapy.

The continued investigation into the molecular mechanisms of **SYHA1813** will be crucial for optimizing its clinical application and realizing its full potential in the treatment of cancer.

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